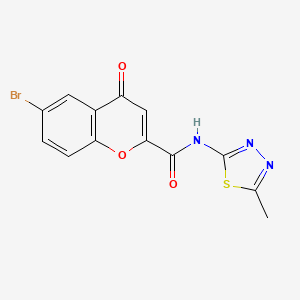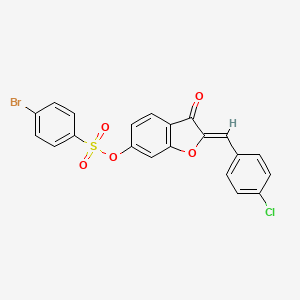![molecular formula C24H31ClN4 B12209335 5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12209335.png)
5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl and chlorophenyl groups: These groups can be introduced through substitution reactions using appropriate reagents.
Attachment of the dimethylpiperidinyl group: This step often involves a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Use of catalysts: To enhance reaction rates and selectivity.
Control of temperature and pressure: To ensure optimal reaction conditions.
Purification steps: Such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Using reducing agents to remove oxygen or add hydrogen.
Substitution: Both nucleophilic and electrophilic substitution reactions to replace existing functional groups with new ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the dimethylpiperidinyl group.
3-(4-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the tert-butyl group.
5-Tert-butyl-3-(4-chlorophenyl)-7-(piperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the dimethyl groups on the piperidine ring.
Uniqueness
The presence of the tert-butyl, chlorophenyl, and dimethylpiperidinyl groups in 5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine makes it unique compared to similar compounds. These groups can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H31ClN4 |
|---|---|
Molecular Weight |
411.0 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H31ClN4/c1-15-11-16(2)14-28(13-15)21-12-20(24(4,5)6)26-23-22(17(3)27-29(21)23)18-7-9-19(25)10-8-18/h7-10,12,15-16H,11,13-14H2,1-6H3 |
InChI Key |
NBYVIVYEPSMFGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12209258.png)
![6-Benzyl-7-[(2-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12209261.png)
![3-butoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12209266.png)
![N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12209272.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12209277.png)
![7-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B12209289.png)

![N-[(E)-(2-fluorophenyl)methylideneamino]-4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine](/img/structure/B12209298.png)
![4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide](/img/structure/B12209323.png)
![N-(4-ethoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B12209330.png)
![1-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B12209341.png)
![8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12209351.png)

